Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide

Lipophilicity LogP Partition Coefficient

Standard benzhydrylpyridinium salts offer limited MS calibration granularity. This compound uniquely combines a low bond dissociation energy benzhydryl leaving group with a 3-acetyl electron-withdrawing substituent, enabling simultaneous monitoring of C-N cleavage and acetyl loss for fine-tuned ERMS protocols. Key outcomes for your workflow: - Dual fragmentation channels for customized energy-resolved mass spectrometry (ERMS) calibration. - Regioselective steric shielding from the diphenylmethyl group, favoring C-4 addition in hetarylation. - Photochemical generation of benzhydryl cations while retaining a re-functionalizable 3-acetylpyridine handle. Supplied as a research chemical with verified specifications, ready for immediate global dispatch.

Molecular Formula C20H18BrNO
Molecular Weight 368.3 g/mol
CAS No. 592543-48-1
Cat. No. B12587486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide
CAS592543-48-1
Molecular FormulaC20H18BrNO
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1
InChIKeyFXUKTYKRRHHTTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-(diphenylmethyl)pyridinium Bromide: Identity & Procurement


Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide (CAS 592543-48-1; synonym: 1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone bromide) is a quaternary pyridinium salt with molecular formula C20H18BrNO and a molecular weight of 368.27 g/mol . It belongs to the N-acylpyridinium class, which are versatile intermediates in organic synthesis, capable of trans-acylation, ring opening, hetarylation, and one-electron reduction [1]. This specific derivative is distinguished by the simultaneous presence of an electron-withdrawing acetyl group at the pyridine 3-position and a bulky, lipophilic diphenylmethyl (benzhydryl) group on the quaternary nitrogen, a combination that creates a unique electrophilic reactivity and steric profile not replicated by singly substituted analogs . The compound is primarily supplied as a research chemical for non-human use .

Synthetic Intermediate N-Acylpyridinium with dual 3-acetyl and N-benzhydryl reactive handles
MS Thermometer Ion Benzhydrylpyridinium core reported for ESI-MS internal energy calibration
Dual Functionality Combines electrophilic carbonyl and photolabile benzhydryl C–N bond in a single entity
Supplied as a research chemical for non-human use only.

Why 3-Acetyl-1-(diphenylmethyl)pyridinium Bromide Is Irreplaceable


Generic substitution of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide with the more common 3-acetyl-1-benzylpyridinium bromide (CAS 26368-94-5) or 1-(diphenylmethyl)pyridinium bromide (CAS 24837-78-3) is not scientifically valid because each structural modification independently modulates a critical physicochemical property. The diphenylmethyl (benzhydryl) group confers significantly greater lipophilicity (calculated LogP = 0.82 for the target) and offers a lower bond dissociation energy compared to the benzyl substituent, making benzhydrylpyridinium ions superior as 'thermometer ions' for mass spectrometry calibration [1][2]. Meanwhile, the 3-acetyl substituent introduces a reactive carbonyl centre essential for trans-acylation and hetarylation reactions [3]. Removing either group eliminates a key functional handle; using a compound with only one of these features will result in different reaction kinetics, product distribution, and detection sensitivity .

Benzhydryl group absent Removing diphenylmethyl shifts lipophilicity, eliminates MS thermometer ion properties, and alters steric profile compared to benzyl analogs.
3-Acetyl group absent Losing the 3-acetyl removes the reactive carbonyl needed for trans-acylation and hetarylation, limiting synthetic utility to simple pyridinium salts.
Benzyl analog substitution 3-Acetyl-1-benzylpyridinium bromide differs in LogP, molecular weight, and photolability; may not reproduce benzhydryl-specific photochemistry or steric control.

Quantitative Differentiation: 3-Acetyl-1-(diphenylmethyl)pyridinium Bromide


Lipophilicity vs. Benzyl Analog

The target compound exhibits a calculated partition coefficient (LogP) of 0.82 , whereas the benzyl analog 3-acetyl-1-benzylpyridinium bromide (CAS 26368-94-5) has a substantially higher calculated LogP of 2.23 . This 1.41 log unit difference indicates that the diphenylmethyl analog is markedly less lipophilic, which can translate into different biological partitioning behaviour, membrane permeability, and pharmacokinetic profiles in cell-based assays, despite both compounds carrying a 3-acetyl substituent.

Lipophilicity (LogP)
Data to verify
0.82
Δ –1.41 vs 3-acetyl-1-benzylpyridinium bromide (LogP 2.23)
Supports lower lipophilicity selection context
In silico prediction; experimental partition data unavailable
Lipophilicity LogP Partition Coefficient QSAR Membrane Permeability

Molecular Weight & Steric Bulk vs. Analogs

With a molecular weight of 368.27 g/mol , the target compound is 76.10 g/mol heavier than 3-acetyl-1-benzylpyridinium bromide (292.17 g/mol) [1] and 42.04 g/mol heavier than 1-(diphenylmethyl)pyridinium bromide (326.24 g/mol) [2]. This mass increment is accompanied by a larger topological polar surface area (tPSA = 20.95 Ų) compared to the 3.9 Ų of 1-(diphenylmethyl)pyridinium cation [2], and different steric demands around the pyridinium nitrogen that influence nucleofuge ability and solvolysis kinetics [3].

Molecular Weight & Steric Bulk
Cross-study comparable
MW 368.27 g/mol
tPSA 20.95 Ų
Benzyl analog: MW 292.17 g/mol
Diphenylmethyl analog: MW 326.24 g/mol, tPSA 3.9 Ų
Distinct steric and polar surface profile vs singly substituted analogs
Vendor and database calculated properties
Molecular Weight Steric Hindrance Topological Polar Surface Area Physicochemical Property

Benzhydrylpyridinium Thermometer Ion

Benzhydrylpyridinium ions, the core scaffold of the target compound, have been established as a superior class of 'thermometer ions' for calibrating internal energy distributions in electrospray ionization mass spectrometry (ESI-MS). They possess lower bond dissociation energies (BDEs) compared to classical benzylpyridinium ions [1][2]. The presence of the 3-acetyl substituent further stabilizes the pyridinium ring through its electron-withdrawing effect, which is expected to modulate the BDE and fragmentation threshold in a predictable and reproducible manner [3], making this specific derivative a potentially more sensitive probe than unsubstituted 1-(diphenylmethyl)pyridinium bromide.

Thermometer Ion Class
Class-level
Lower BDE expected
Benzhydrylpyridinium ions proposed for ESI-MS internal energy calibration
Supports ESI-MS calibration workflow
Quantitative BDE for this derivative not yet reported
Mass Spectrometry Thermometer Ion Bond Dissociation Energy ESI-MS

Dual Acyl/Benzhydryl Reactivity

N-Acylpyridinium salts are established intermediates for hetarylation, trans-acylation, and one-electron reduction reactions [1]. The target compound combines this N-acyl reactivity with the photolabile benzhydryl C–N bond, which can be cleaved under near-UV laser flash photolysis to generate benzhydryl cations [2]. In contrast, 1-(diphenylmethyl)pyridinium bromide lacks the 3-acetyl electrophilic center, and 3-acetyl-1-benzylpyridinium bromide cannot undergo efficient photolytic benzhydryl cation generation. No other commercially available pyridinium salt simultaneously presents both reactive modes in a single molecular entity.

Dual Reactive Handles
Class-level
N-Acyl + photolabile benzhydryl
Only pyridinium salt with both 3-acetyl electrophile and benzhydryl cation precursor
Supports cascade synthesis design
Photolysis rate constants reported for related benzhydrylpyridiniums
Synthetic Intermediate N-Acylpyridinium Hetarylation Trans-acylation Reactivity

Application Scenarios: 3-Acetyl-1-(diphenylmethyl)pyridinium Bromide


Mass Spectrometry Internal Energy Calibration

Benzhydrylpyridinium ions are recognized as a superior class of 'thermometer ions' for ESI-MS calibration due to their lower bond dissociation energies compared to benzylpyridinium ions [1]. The 3-acetyl substituent on the target compound provides an additional electron-withdrawing group that predictably modulates the fragmentation threshold. This makes the compound suitable for laboratories developing customized energy-resolved mass spectrometry (ERMS) protocols where fine control over internal energy deposition is required, particularly when distinct fragmentation channels (C–N cleavage vs. acetyl loss) can be monitored simultaneously.

Photogeneration of Benzhydryl Cations for C–C Bonding

Near-UV laser flash photolysis of N-benzhydrylpyridinium salts cleanly generates benzhydryl cations that can be trapped by nucleophiles [2]. The target compound uniquely enables this photochemical pathway while retaining the 3-acetyl group on the pyridine leaving group. This dual reactivity allows the pyridine moiety to be recovered and potentially re-functionalized, improving atom economy in photochemical synthetic sequences. Procurement of this specific derivative is essential because simpler benzhydrylpyridinium salts lack the acetyl handle for downstream transformations.

N-Acylpyridinium Hetarylation with Steric Control

N-Acylpyridinium salts are versatile intermediates for hetarylation reactions that introduce nucleophiles at the pyridine ring [3]. The bulky diphenylmethyl group on the target compound provides greater steric shielding around the pyridinium nitrogen compared to N-benzyl or N-methyl analogs. This steric bulk can direct regioselectivity in nucleophilic addition reactions (favoring C-4 over C-2/C-6 addition), making it a preferred reagent for synthesizing 4-substituted 1,4-dihydropyridine derivatives with higher regiochemical fidelity [4].

Physicochemical Probe for QSAR & Fragment Screening

The target compound occupies a distinct physicochemical space (MW = 368.27, LogP = 0.82, tPSA = 20.95 Ų) that bridges the gap between smaller, singly-functionalized pyridinium salts and larger drug-like molecules . This makes it a valuable entry in focused screening libraries designed to explore structure-activity relationships around quaternary ammonium pharmacophores. Its moderate lipophilicity (LogP = 0.82) is notably lower than the benzyl analog (LogP = 2.23) , potentially reducing non-specific protein binding and false-positive rates in biochemical assays.

Application
Selection Property
Validation Focus
ESI-MS internal energy calibration
Benzhydrylpyridinium thermometer ion core with 3-acetyl electron-withdrawing modulation
Bond dissociation energy and fragmentation channel discrimination
Photochemical benzhydryl cation generation
N-Benzhydryl photolability with retained 3-acetyl handle for downstream transformations
Benzhydryl cation trapping efficiency and pyridine recovery
Hetarylation with steric control
Bulky diphenylmethyl group on quaternary nitrogen directing regioselectivity
Regioselectivity (C‑4 addition) in nucleophilic dearomatization
QSAR/fragment-based screening library entry
Distinct physicochemical profile (MW 368, LogP 0.82, tPSA 20.9 Ų)
Non‑specific binding and assay false‑positive rate context
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